N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
- The compound consists of a furan ring, a pyrrolidine ring, and an acetamide group. The furan ring contributes aromaticity, while the pyrrolidine ring provides a five-membered heterocyclic structure.
- The 4-methoxyphenoxy group is attached to the acetamide moiety, resulting in a unique combination of functional groups.
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide: is a chemical compound with the empirical formula CHNO.
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Hypothetically, reactions could involve oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., Grignard reagents).
Major Products: These reactions could yield derivatives with modified furan or pyrrolidine moieties.
Scientific Research Applications
Chemistry: Investigate its role as a building block for more complex molecules.
Biology: Explore its potential as a pharmacophore or ligand for biological targets.
Medicine: Assess its pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: Consider applications in materials science or organic synthesis.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, consider exploring related furan-containing compounds or pyrrolidine derivatives
Uniqueness: Highlight its distinctive features compared to other compounds.
Remember that this compound’s detailed investigation may require additional research beyond the available data
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-23-15-6-8-16(9-7-15)25-14-19(22)20-13-17(18-5-4-12-24-18)21-10-2-3-11-21/h4-9,12,17H,2-3,10-11,13-14H2,1H3,(H,20,22) |
InChI Key |
MHWLOLVVPOCUJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
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